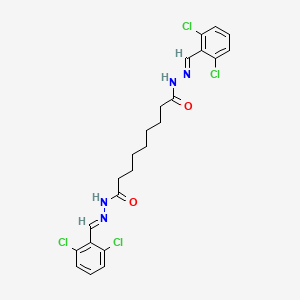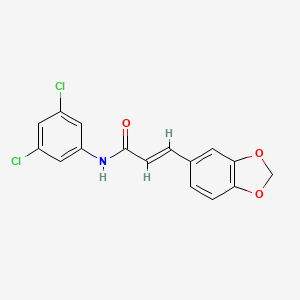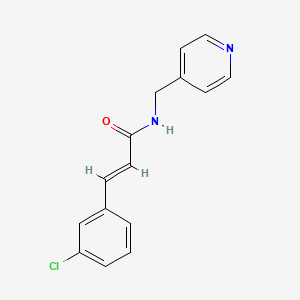![molecular formula C14H17F3N2O2 B5777518 1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as an antidepressant drug, but due to its psychoactive effects, it has gained popularity as a recreational drug.
Mecanismo De Acción
1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a partial agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It also inhibits the reuptake of serotonin, dopamine, and norepinephrine, which may contribute to its antidepressant effects. 1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to increase the activity of the prefrontal cortex, which is involved in decision making and emotional regulation.
Biochemical and Physiological Effects:
1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to induce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes pupillary dilation and increases in salivation and sweating. 1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to induce visual and auditory hallucinations, altered states of consciousness, and changes in mood and perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments, including its ability to induce hallucinations and altered states of consciousness, which may be useful for studying the neural correlates of these phenomena. However, its psychoactive effects may also be a limitation, as they may confound experimental results. Additionally, 1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a narrow therapeutic window, and high doses can cause adverse effects, which may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine, including further investigation of its therapeutic potential for depression and anxiety disorders. Additionally, more research is needed to understand the neural mechanisms underlying its psychoactive effects, as well as its potential for abuse and addiction. Finally, studies are needed to investigate the potential interactions between 1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine and other psychoactive substances, particularly in the context of polydrug use.
Métodos De Síntesis
1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized using various methods, including the reaction of 3-trifluoromethylphenylhydrazine with methyl chloroacetate in the presence of a base, followed by cyclization with 1,2-dibromoethane. Another method involves the reaction of 1-methoxyacetyl-4-chloropiperazine with 3-trifluoromethylphenylhydrazine in the presence of a base.
Aplicaciones Científicas De Investigación
1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its psychoactive effects, particularly its ability to induce hallucinations and altered states of consciousness. It has also been investigated for its potential therapeutic applications, including its antidepressant and anxiolytic properties. 1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its psychoactive and therapeutic effects.
Propiedades
IUPAC Name |
2-methoxy-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-21-10-13(20)19-7-5-18(6-8-19)12-4-2-3-11(9-12)14(15,16)17/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCALNOLTCUTVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)

![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)
![N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)




![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)
